molecular formula C10H17NO3 B1388843 (R)-3-(Boc-amino)cyclopentanone CAS No. 225641-86-1

(R)-3-(Boc-amino)cyclopentanone

Cat. No. B1388843
CAS RN: 225641-86-1
M. Wt: 199.25 g/mol
InChI Key: CLOXAWYNXXEWBT-SSDOTTSWSA-N
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Description

“®-3-(Boc-amino)cyclopentanone” is a chiral molecule with a molecular formula of C10H17NO3. It is also known as “®-3-(tert-butyloxycarbonyl)aminocyclopentanone” and is often used as a building block in research .


Molecular Structure Analysis

The molecular weight of “®-3-(Boc-amino)cyclopentanone” is 199.25 . The IUPAC name is tert-butyl (1R)-3-oxocyclopentylcarbamate . The InChI code is 1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7H,4-6H2,1-3H3,(H,11,13)/t7-/m1/s1 .


Chemical Reactions Analysis

The Boc group in “®-3-(Boc-amino)cyclopentanone” is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . The Boc group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations .

Scientific Research Applications

(R)-3-(Boc-amino)cyclopentanone has been used in a variety of scientific research applications, including organic synthesis, drug design, and biochemistry. In organic synthesis, this compound is often used as a starting material for a variety of syntheses. It can be used to synthesize a variety of compounds, including peptides, heterocycles, and chiral compounds. In drug design, this compound has been used as a starting material for the synthesis of a variety of drugs, including antibiotics, antifungals, and antivirals. In biochemistry, this compound has been used to study the structure and function of proteins and enzymes.

Mechanism of Action

Target of Action

The primary target of ®-3-(Boc-amino)cyclopentanone is the amino group in various biochemical reactions . The compound is used as a protecting group for amines, which are strong nucleophiles and bases, during chemical transformations .

Mode of Action

The compound acts by converting the amino group into a carbamate . This is achieved through the formation of a tert-butyloxycarbonyl (t-Boc or simply Boc) derivative . The Boc group is more stable due to the more substituted tert-butyl carbocation, which is cleaved when the Boc protecting group is removed .

Biochemical Pathways

The compound is involved in the anti-Mannich reactions of carbonyl compounds with N-carbamoyl imines . These reactions are catalyzed by pyrrolidine-based organocatalysts . The compound also plays a role in the deprotection of amines , a common reaction in pharmaceutical research and development .

Pharmacokinetics

The pharmacokinetics of ®-3-(Boc-amino)cyclopentanone are influenced by its chemical structure and the reaction conditions . The use of a catalyst can lower the required reaction temperature . Furthermore, the compound’s ADME properties and bioavailability are affected by the ionic liquid used in the deprotection process .

Result of Action

The result of the compound’s action is the formation of a variety of aromatic and aliphatic amines . The compound also allows for the extraction of water-soluble polar organic molecules using ionic liquids .

Action Environment

The action, efficacy, and stability of ®-3-(Boc-amino)cyclopentanone are influenced by various environmental factors. Additionally, the reaction temperature and the type of ionic liquid used can also affect the compound’s action .

Advantages and Limitations for Lab Experiments

The use of (R)-3-(Boc-amino)cyclopentanone in laboratory experiments has a number of advantages. First, it is easy to synthesize and can be used with a variety of cyclic ketones. Second, it is relatively inexpensive and can be stored for long periods of time. Third, it is a versatile compound that can be used in a variety of syntheses. However, there are also some limitations to the use of this compound in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, it is a fairly reactive compound, which can make it difficult to work with in some reactions.

Future Directions

There are a number of potential future directions for research and development involving (R)-3-(Boc-amino)cyclopentanone. First, more research is needed to better understand the biochemical and physiological effects of this compound, as well as its mechanism of action. Second, further research is needed to develop new syntheses using this compound as a starting material. Third, new methods of synthesizing this compound could be developed to make it more accessible and cost-effective. Fourth, research could be conducted to explore potential applications of this compound in drug design and medicinal chemistry. Finally, research could be conducted to explore the potential use of this compound as a catalyst in a variety of biochemical reactions.

Safety and Hazards

The safety information for “®-3-(Boc-amino)cyclopentanone” includes several precautionary statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P338 (Remove contact lenses, if present and easy to do. Continue rinsing), and P351 (Rinse with water) . The signal word is “Warning” and the pictograms include GHS07 .

properties

IUPAC Name

tert-butyl N-[(1R)-3-oxocyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7H,4-6H2,1-3H3,(H,11,13)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOXAWYNXXEWBT-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10666919
Record name tert-Butyl [(1R)-3-oxocyclopentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10666919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

225641-86-1
Record name 1,1-Dimethylethyl N-[(1R)-3-oxocyclopentyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=225641-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [(1R)-3-oxocyclopentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10666919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of tert-butyl(3-hydroxycyclopentyl)carbamate (800 mg, 3.98 mmol) and Dess-martin reagent (3.6 g, 8.15 mmol) in DCM (20 mL) was stirred at RT overnight. And then, the reaction was quenched by addition of sat. aqueous solution of NaHCO3 and sat. aqueous solution of Na2SO3. The resulting mixture was extracted with DCM (20 mL×3). The combined organic layers were dried over Na2SO4, and then concentrated in vacuo. The residue was purified by silica-gel chromatography to afford tert-butyl(3-oxocyclopentyl)carbamate as a white solid (730 mg).
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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